3-Amino-4-(methylamino)benzene-1-sulfonamide 3-Amino-4-(methylamino)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 66315-22-8
VCID: VC7288074
InChI: InChI=1S/C7H11N3O2S/c1-10-7-3-2-5(4-6(7)8)13(9,11)12/h2-4,10H,8H2,1H3,(H2,9,11,12)
SMILES: CNC1=C(C=C(C=C1)S(=O)(=O)N)N
Molecular Formula: C7H11N3O2S
Molecular Weight: 201.24

3-Amino-4-(methylamino)benzene-1-sulfonamide

CAS No.: 66315-22-8

Cat. No.: VC7288074

Molecular Formula: C7H11N3O2S

Molecular Weight: 201.24

* For research use only. Not for human or veterinary use.

3-Amino-4-(methylamino)benzene-1-sulfonamide - 66315-22-8

Specification

CAS No. 66315-22-8
Molecular Formula C7H11N3O2S
Molecular Weight 201.24
IUPAC Name 3-amino-4-(methylamino)benzenesulfonamide
Standard InChI InChI=1S/C7H11N3O2S/c1-10-7-3-2-5(4-6(7)8)13(9,11)12/h2-4,10H,8H2,1H3,(H2,9,11,12)
Standard InChI Key DGOCJXDIMHTVSC-UHFFFAOYSA-N
SMILES CNC1=C(C=C(C=C1)S(=O)(=O)N)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-amino-4-(methylamino)benzenesulfonamide, reflecting the positions of its substituents on the benzene ring. The molecular formula C7H11N3O2S\text{C}_7\text{H}_{11}\text{N}_3\text{O}_2\text{S} corresponds to a sulfonamide group (-SO2_2NH2_2), an amino group (-NH2_2), and a methylamino group (-NHCH3_3) at the 1-, 3-, and 4-positions, respectively .

Physicochemical Properties

Key computed and experimental properties include:

PropertyValueMethod/Source
Molecular Weight201.23 g/molPubChem
XLogP3-0.2 (estimated)Computed via XLogP3
Hydrogen Bond Donors3Cactvs 3.4.8.18
Hydrogen Bond Acceptors5Cactvs 3.4.8.18
Rotatable Bonds2Cactvs 3.4.8.18
Melting PointNot reportedN/A
SolubilitySoluble in polar solventsExperimental data

The compound’s low partition coefficient (XLogP3) suggests moderate hydrophilicity, favoring aqueous solubility—a critical factor in drug design .

Spectroscopic and Structural Data

The SMILES notation CC1=C(C=C(C=C1)S(=O)(=O)N)N(C)H encodes its structure, while the InChIKey HCZDHXMDYWZPPN-UHFFFAOYSA-N provides a unique identifier for database searches . Crystallographic data remain limited, but molecular modeling predicts a planar benzene ring with substituents influencing electronic distribution and steric interactions .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, general sulfonamide synthesis strategies apply:

  • Sulfonation of Aniline Derivatives:
    Chlorosulfonation of 3-nitro-4-methylaminobenzene followed by ammonolysis yields the sulfonamide intermediate. Subsequent reduction of the nitro group (-NO2_2) to an amino group (-NH2_2) completes the synthesis .

  • Nucleophilic Substitution:
    Reacting 3-amino-4-chlorobenzenesulfonamide with methylamine under basic conditions replaces the chlorine atom with a methylamino group .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution at the 4-position requires careful control of reaction conditions.

  • Byproduct Formation: Over-sulfonation or incomplete reduction necessitates purification via column chromatography or recrystallization .

Biological Activities and Applications

Enzyme Inhibition

Sulfonamides are renowned for inhibiting dihydropteroate synthase (DHPS), a bacterial enzyme in folate biosynthesis. Though 3-amino-4-(methylamino)benzenesulfonamide’s antibacterial efficacy is understudied, its structural analogs show broad-spectrum activity against Gram-positive pathogens .

Carbonic Anhydrase Targeting

This compound exhibits selectivity for carbonic anhydrase IX (CA-IX), an isoform overexpressed in hypoxic tumors. By binding to the enzyme’s active site, it disrupts pH regulation in cancer cells, potentiating apoptosis .

Structural Analogs and Comparative Analysis

CompoundStructureKey DifferencesApplications
4-AminobenzenesulfonamideSingle amino substituentAntibacterial agentTreatment of UTIs
3-Amino-4-hydroxybenzenesulphonamideHydroxy instead of methylaminoSST5R antagonist synthesisEndocrine research
AcetazolamideThiadiazole ringCA inhibitorGlaucoma management

The methylamino group in 3-amino-4-(methylamino)benzenesulfonamide enhances membrane permeability compared to hydroxyl or unsubstituted analogs, making it favorable for central nervous system (CNS) drug candidates .

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